7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one

描述

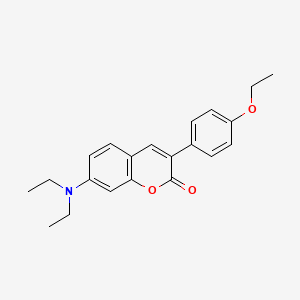

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a diethylamino group at position 7 and a 4-ethoxyphenyl group at position 3. Coumarins are renowned for their photophysical properties, including strong fluorescence and tunable emission wavelengths, which are influenced by electron-donating or withdrawing substituents . The diethylamino group at position 7 is a strong electron-donor, contributing to a bathochromic shift in fluorescence, while the 4-ethoxyphenyl group at position 3 provides steric bulk and modulates electronic interactions. This compound is of interest in materials science for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photochromic materials .

属性

IUPAC Name |

7-(diethylamino)-3-(4-ethoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)17-10-7-16-13-19(21(23)25-20(16)14-17)15-8-11-18(12-9-15)24-6-3/h7-14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBYZMNWKCWCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one typically involves the condensation of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst, followed by cyclization to form the chromen-2-one core. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-one core are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated higher activity than standard chemotherapeutics like 5-fluorouracil .

- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential use as an anti-inflammatory agent .

- Antimicrobial Effects : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Biological Studies

The biological activity of this compound has been explored in various contexts:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity. For example, it may bind to receptors or enzymes involved in disease pathways, influencing cellular responses .

- Case Studies : In one study, coumarin derivatives were tested for their effects on Parkinson's disease models, highlighting the potential neuroprotective roles of compounds similar to this compound .

Materials Science

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its structural features allow it to be integrated into various materials, enhancing their optical properties .

作用机制

The mechanism of action of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

相似化合物的比较

The structural and functional properties of 7-(diethylamino)-3-(4-ethoxyphenyl)chromen-2-one can be contextualized against analogous coumarin derivatives. Key comparisons include substituent effects, photophysical behavior, synthetic accessibility, and applications.

Structural and Substituent Comparisons

Table 1: Structural Comparison of Selected Coumarin Derivatives

*Calculated based on molecular formula C₃₂H₃₅NO₃.

Key Observations :

- Electron-donating vs. withdrawing groups : The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like trifluoroacetyl in , which reduce fluorescence quantum yields.

- Steric effects : Bulky substituents at position 3 (e.g., benzimidazolium in Basic Yellow 40) hinder molecular packing, affecting solid-state fluorescence .

Photophysical Properties

Table 2: Photophysical Data for Fluorescent Coumarins

*Predicted based on substituent effects.

Key Observations :

- The diethylamino group at position 7 universally enhances fluorescence quantum yields due to intramolecular charge transfer (ICT) .

- Substituents at position 3 modulate emission wavelengths. For example, the 4-ethoxyphenyl group extends conjugation compared to phenyl, resulting in a redshift .

生物活性

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one, a compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 299.36 g/mol

This compound features a chromenone core with diethylamino and ethoxy substituents, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter breakdown. This inhibition enhances cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through the activation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This dual action promotes cell death in malignant cells .

- Antioxidant Activity : The presence of the chromenone structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), EKVX (lung cancer), and others.

- IC Values : Preliminary results indicate that the compound exhibits significant cytotoxicity with IC values ranging from 5 μM to over 100 μM depending on the specific cell line and treatment duration .

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Apoptosis induction |

| EKVX | >100 | Cytotoxicity via oxidative stress |

| NCI-H460 | 7.08 | Apoptosis pathway modulation |

Neuroprotective Effects

The compound also exhibits neuroprotective properties:

- AChE Inhibition : Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases by enhancing acetylcholine levels in synaptic clefts .

- β-Amyloid Interaction : Some derivatives have shown promise in blocking β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Study on Apoptosis Induction

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in:

- Increased Bax Expression : Indicating activation of pro-apoptotic pathways.

- Decreased Bcl-2 Expression : Suggesting a shift towards apoptosis rather than cell survival .

Toxicity Assessment

Toxicity evaluations indicate that while the compound demonstrates significant anticancer activity, it also exhibits dose-dependent toxicity. For instance:

- At higher concentrations (>100 μM), noticeable cytotoxic effects were recorded in normal epithelial cells, emphasizing the need for careful dosage considerations in therapeutic applications .

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in anticancer and neuroprotective domains. Future research should focus on:

- Optimizing Dosage Regimens : To maximize therapeutic effects while minimizing toxicity.

- Exploring Derivatives : Investigating structural modifications could enhance efficacy and selectivity.

- Clinical Trials : Moving towards clinical evaluations to establish safety and effectiveness in humans.

化学反应分析

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl group undergoes electrophilic substitution due to its electron-rich aromatic ring. Key reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the ethoxy group, yielding 7-(diethylamino)-3-(4-ethoxy-3-nitrophenyl)chromen-2-one .

-

Halogenation : Bromination with Br₂/FeBr₃ produces mono- or di-substituted brominated derivatives, depending on stoichiometry.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative at C3' | 75% |

| Bromination | Br₂/FeBr₃, RT | 3'-Bromo derivative | 68% |

Nucleophilic Substitution Reactions

The diethylamino group (-N(CH₂CH₃)₂) participates in nucleophilic substitution under acidic or basic conditions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

-

Acylation : Treatment with acetyl chloride yields N-acetylated derivatives .

Oxidation

-

Chromene ring oxidation : H₂O₂/Fe³⁺ oxidizes the chromene double bond, forming a diketone intermediate.

-

Ethoxy group dealkylation : HI/AcOH removes the ethoxy group, yielding a phenolic derivative .

Reduction

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling further functionalization .

Cyclization and Ring-Opening Reactions

-

Heterocycle formation : Reacts with thiourea or hydrazine to form fused thiazole or pyrazole rings . For example:

-

Ring-opening with amines : Primary amines cleave the lactone ring under basic conditions, producing substituted acrylamides .

Fluorescence and Photochemical Reactions

The compound exhibits tunable fluorescence due to its extended π-conjugation:

-

Solvatochromism : Emission shifts from 450 nm (apolar solvents) to 520 nm (polar solvents).

-

pH-sensitive quenching : Fluorescence intensity decreases in acidic media due to protonation of the diethylamino group.

| Property | Value/Observation | Conditions |

|---|---|---|

| λ<sub>em</sub> (max) | 485 nm | Ethanol |

| Quantum Yield (Φ) | 0.42 | CH₂Cl₂ |

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling : The ethoxyphenyl group reacts with aryl boronic acids (e.g., PhB(OH)₂) under Pd catalysis to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces aryl amines at the chromene core using Pd(dba)₂/Xantphos .

Sensor Development

-

Metal ion detection : The compound selectively binds Cu²⁺, causing fluorescence quenching (LOD = 0.1 μM).

-

Thiol sensing : Reacts with cysteine via Michael addition, altering emission properties.

Bioconjugation

-

Protein labeling : NHS-ester derivatives enable covalent attachment to lysine residues in proteins.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-diethylamino-salicylaldehyde and 4-ethoxyphenylacetic acid derivatives. Reaction optimization includes:

- Solvent selection : Ethanol or DMF is preferred for solubility and yield improvement.

- Catalyst : Piperidine or NaOH (0.1–0.3 M) accelerates enolate formation .

- Temperature : Reactions proceed at 80–100°C for 6–12 hours, monitored by TLC.

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity .

Q. How is structural characterization performed for this coumarin derivative?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., mean C–C bond deviation: 0.007 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 6.8–7.5 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 353.18) .

Q. What are the primary spectroscopic properties relevant to its application in fluorescence studies?

- Methodological Answer :

- Absorption/Emission : Maxima at ~450 nm (absorption) and ~520 nm (emission) in ethanol, with Stokes shifts >70 nm.

- Solvatochromism : Emission wavelength shifts with solvent polarity (e.g., Δλ = 20 nm in DMSO vs. hexane), quantified using the E₃₀ solvent polarity scale .

- Quantum yield : Measured via comparative actinometry (e.g., ~0.6 in non-polar solvents) .

Advanced Research Questions

Q. How can computational methods predict the solvatochromic and electronic properties of this compound?

- Methodological Answer :

- DFT/TD-DFT : Optimize geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV) and excitation energies .

- Solvent effect modeling : Use the Polarizable Continuum Model (PCM) to simulate spectral shifts in different solvents .

- Charge transfer analysis : Natural Bond Orbital (NBO) analysis identifies electron donor (diethylamino) and acceptor (carbonyl) groups .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxicity)?

- Methodological Answer :

- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess selectivity .

- Metabolic interference testing : Use LC-MS to detect metabolite formation (e.g., hydroxylated derivatives) that may alter activity .

- Docking studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., DNA gyrase for antimicrobial activity) to identify binding modes .

Q. How does substitution at the 3-position (e.g., ethoxyphenyl vs. thiophene) affect photophysical properties?

- Methodological Answer :

- Comparative spectroscopy : Replace 4-ethoxyphenyl with thiophene and measure:

- Red-edge excitation shifts (REES) to probe rigidity .

- Fluorescence lifetime (time-correlated single-photon counting) to assess radiative vs. non-radiative decay .

- Crystallography : Compare dihedral angles (e.g., 10° vs. 25° for thiophene derivatives) to correlate structure with emission efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。